4-Chloro-5-fluoro-2-hydroxybenzaldehyde
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Overview
Description
4-Chloro-5-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzaldehyde, featuring chlorine, fluorine, and hydroxyl functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5-fluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common route involves the chlorination and fluorination of 2-hydroxybenzaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a fluorinating agent like hydrogen fluoride (HF) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Chloro-5-fluoro-2-hydroxybenzoic acid.
Reduction: 4-Chloro-5-fluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has shown potential for pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-5-hydroxybenzaldehyde
- 5-Fluorosalicylaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Uniqueness
4-Chloro-5-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These halogen atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTOALDXDPGKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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